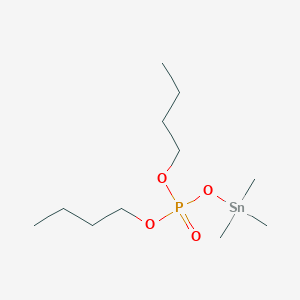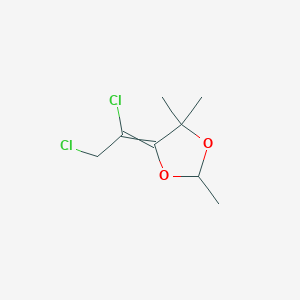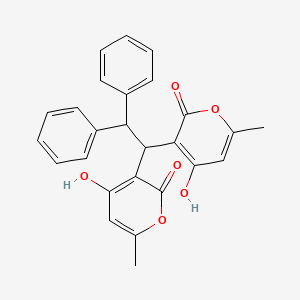![molecular formula C11H16N2O4S B14383079 [3-(Piperidine-1-sulfonyl)pyridin-4-yl]methanediol CAS No. 88184-92-3](/img/structure/B14383079.png)
[3-(Piperidine-1-sulfonyl)pyridin-4-yl]methanediol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
[3-(Piperidine-1-sulfonyl)pyridin-4-yl]methanediol: is a chemical compound that has garnered interest in various scientific fields due to its unique structure and potential applications. This compound features a piperidine ring, a sulfonyl group, and a pyridine ring, making it a versatile molecule for various chemical reactions and applications.
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of [3-(Piperidine-1-sulfonyl)pyridin-4-yl]methanediol typically involves multi-step organic synthesis. One common method includes the sulfonylation of a piperidine derivative followed by the introduction of a pyridine ring. The reaction conditions often require the use of strong acids or bases, and the process may involve intermediate purification steps to ensure the desired product’s purity.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale reactors and continuous flow processes to optimize yield and efficiency. The use of catalysts and automated systems can further enhance the production process, ensuring consistent quality and scalability.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, often facilitated by oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions may involve reagents like lithium aluminum hydride or sodium borohydride.
Substitution: The sulfonyl and pyridine groups make the compound amenable to various substitution reactions, where different functional groups can be introduced.
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Lithium aluminum hydride, sodium borohydride.
Substitution: Halogenating agents, nucleophiles.
Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction can produce alcohols or amines.
Scientific Research Applications
Chemistry: In chemistry, [3-(Piperidine-1-sulfonyl)pyridin-4-yl]methanediol is used as a building block for synthesizing more complex molecules. Its unique structure allows for various modifications, making it valuable in organic synthesis.
Biology: The compound has potential applications in biological research, particularly in studying enzyme interactions and cellular pathways. Its ability to interact with biological molecules makes it a useful tool in biochemical assays.
Medicine: In medicine, this compound is being explored for its potential therapeutic properties. It may serve as a lead compound for developing new drugs targeting specific enzymes or receptors.
Industry: Industrially, the compound can be used in the production of specialty chemicals and materials. Its versatility makes it suitable for various applications, including the development of new polymers and coatings.
Mechanism of Action
The mechanism of action of [3-(Piperidine-1-sulfonyl)pyridin-4-yl]methanediol involves its interaction with specific molecular targets, such as enzymes or receptors. The sulfonyl group can form strong interactions with active sites, while the piperidine and pyridine rings provide structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparison with Similar Compounds
N,N-Diisopropylethylamine: A tertiary amine used as a non-nucleophilic base in organic synthesis.
Pinacol Boronic Esters: Valuable building blocks in organic synthesis, particularly in cross-coupling reactions.
Uniqueness: What sets [3-(Piperidine-1-sulfonyl)pyridin-4-yl]methanediol apart from similar compounds is its unique combination of functional groups. The presence of both a sulfonyl group and a pyridine ring provides a distinct reactivity profile, making it suitable for a wide range of applications in different fields.
Properties
CAS No. |
88184-92-3 |
|---|---|
Molecular Formula |
C11H16N2O4S |
Molecular Weight |
272.32 g/mol |
IUPAC Name |
(3-piperidin-1-ylsulfonylpyridin-4-yl)methanediol |
InChI |
InChI=1S/C11H16N2O4S/c14-11(15)9-4-5-12-8-10(9)18(16,17)13-6-2-1-3-7-13/h4-5,8,11,14-15H,1-3,6-7H2 |
InChI Key |
DQODLPZXQHHLEY-UHFFFAOYSA-N |
Canonical SMILES |
C1CCN(CC1)S(=O)(=O)C2=C(C=CN=C2)C(O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


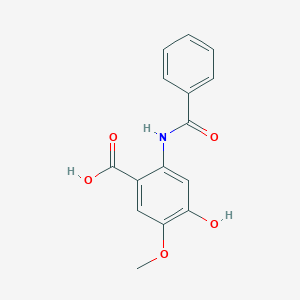
![Ethyl 11-[(furan-2-yl)oxy]undeca-2,4,6,8,10-pentaenoate](/img/structure/B14383005.png)
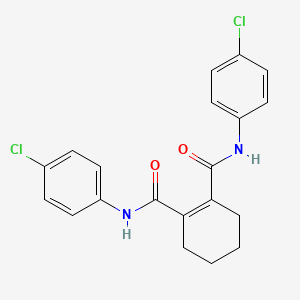
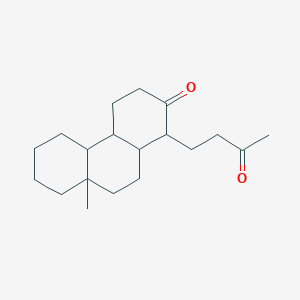
![2-Butyl-3-[cyclobutylidene(trimethylsilyl)methyl]cyclohex-2-en-1-one](/img/structure/B14383023.png)
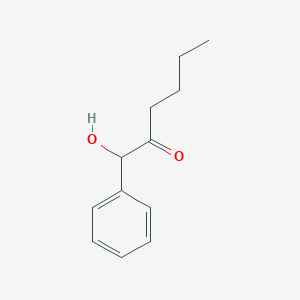
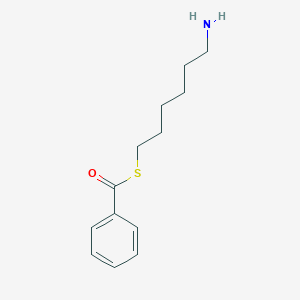
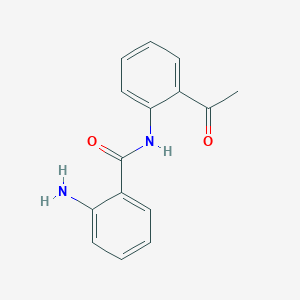
![6-({[3-(Acetyloxy)butyl]sulfanyl}carbonyl)pyridine-2-carboxylic acid](/img/structure/B14383047.png)
![4-[5-(Benzylsulfanyl)-1,3,4-oxadiazol-2-yl]-2-methylquinoline](/img/structure/B14383056.png)

